[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate
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Overview
Description
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate is a tetracyclic diterpenoid compound isolated from the whole plant of Euphorbia decipiens. This compound exhibits significant biological activities, including inhibitory activity against urease, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate involves multiple steps, including cyclization and esterification reactions. The key steps in the synthetic route include:
Esterification: Subsequent esterification reactions are performed to introduce acetyl groups at specific positions on the diterpenoid skeleton.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from Euphorbia decipiens plants. The process includes:
Chemical Reactions Analysis
Types of Reactions: [(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the diterpenoid skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate can be compared with other similar diterpenoid compounds isolated from Euphorbia species:
Properties
Molecular Formula |
C32H39NO11 |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C32H39NO11/c1-16(2)22-10-11-23(41-18(4)34)30-15-40-32(39,29(7,38)26(22)30)31(44-20(6)36)13-17(3)25(42-19(5)35)24(31)27(30)43-28(37)21-9-8-12-33-14-21/h8-12,14,17,22-27,38-39H,1,13,15H2,2-7H3/t17-,22+,23+,24+,25-,26-,27+,29-,30+,31+,32+/m0/s1 |
InChI Key |
JWNQQMAJTFWUKZ-PJWNUARVSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H]([C@@]34CO[C@@]2([C@@]([C@@H]3[C@H](C=C[C@H]4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CN=CC=C5)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C34COC2(C(C3C(C=CC4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CN=CC=C5)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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